molecular formula C9H8BrN3OS B2533295 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide CAS No. 2169633-18-3

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

Cat. No.: B2533295
CAS No.: 2169633-18-3
M. Wt: 286.15
InChI Key: IUXHXCNQMBGTCR-UHFFFAOYSA-N
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Description

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Amidation: Finally, the brominated pyrazole and thiophene rings are coupled through an amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alkyl halides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical industries.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(1H-pyrazol-4-yl)thiophene-2-carboxamide: Lacks the methyl group on the pyrazole ring.

    4-chloro-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide: Has a chlorine atom instead of a bromine atom.

    4-bromo-N-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is unique due to the presence of both a brominated pyrazole ring and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, material science, and organic synthesis.

Properties

IUPAC Name

4-bromo-N-(1-methylpyrazol-4-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-13-4-7(3-11-13)12-9(14)8-2-6(10)5-15-8/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHXCNQMBGTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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